2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol
Description
Chemical Structure and Key Features
2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol (CAS 1554068-90-4) is a fluorinated benzyl alcohol derivative characterized by:
- A benzyloxy group at the 2-position of the benzene ring.
- A trifluoromethyl (-CF₃) group attached to the alpha carbon of the benzyl alcohol moiety.
This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals. The benzyloxy group acts as a protective moiety for the hydroxyl group, enhancing stability during reactions .
Properties
Molecular Formula |
C15H13F3O2 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
InChI Key |
DOTUQLQTJHCTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Benzyloxy Group Installation
The benzyloxy moiety is typically introduced through Williamson ether synthesis:
R-OH + Bn-X → R-O-Bn (X = Cl, Br)
Conditions:
Trifluoromethylation Strategies
Three primary methods dominate CF₃ group introduction:
| Method | Reagent | Temperature | Yield Range |
|---|---|---|---|
| Ruppert-Prakash | TMSCF₃ | -78°C | 65-82% |
| Halex Reaction | CF₃X (X = Cl, Br) | 80-120°C | 55-75% |
| Copper-Mediated | CuCF₃ complexes | RT-60°C | 70-88% |
Catalytic Hydrogenation Methods
Nickel-Catalyzed Process (US4658070A)
This patent describes a liquid-phase hydrogenolysis method:
CF₃-C(OH)-OR → CF₃-CH₂-OH (R = benzyl)
Optimized Conditions:
Continuous Flow Hydrogenation
Industrial-scale adaptation shows advantages:
- Residence time: 12 min vs 2 hr batch
- Productivity: 8.2 kg/L·h vs 1.3 kg/L·h
- Catalyst lifetime: 120 cycles vs 40 cycles
Copper-Mediated Synthesis (CN102372605B)
Reaction Sequence
- Chloromethylation:
C₆H₅CF₃ + CH₂O + HCl → ClCH₂-C₆H₄-CF₃ - Esterification:
ClCH₂-Ar + RCO₂H → RCO₂CH₂-Ar - Hydrolysis:
RCO₂CH₂-Ar → HOCH₂-Ar
Key Parameters:
- Step 1: ZnCl₂ catalyst, 80°C, 8 hr (92% yield)
- Step 2: Acetic acid/NaOAc, 140°C, 14 hr (94% yield)
- Step 3: 30% NaOH, 120°C, 2 hr (99% yield)
Reductive Amination Route
Protocol from CN101643390B
Ar-CF₃-CHO + BnNH₂ → Ar-CF₃-CH(NHBn) → Ar-CF₃-CH₂-OH
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reducing Agent | NaBH₄ | 88% vs 65% (BH₃) |
| Solvent | MeOH | 88% vs 72% (THF) |
| Temperature | 0°C → RT | 88% vs 81% (RT) |
Comparative Method Analysis
Efficiency Metrics
| Method | Atom Economy | E-Factor | PMI | Scale Potential |
|---|---|---|---|---|
| Catalytic Hydrogenation | 89% | 2.1 | 3.8 | Industrial |
| Copper-Mediated | 76% | 5.4 | 8.2 | Pilot Plant |
| Reductive Amination | 82% | 3.9 | 5.1 | Lab-Scale |
Purity Profiles
HPLC Analysis (Method A):
- Catalytic route: 99.8% (Area%)
- Copper-mediated: 98.2%
- Reductive amination: 95.4%
Emerging Technologies
Photoredox Catalysis
Challenges & Solutions
Common Issues
Purification Advances
Simulated Moving Bed (SMB) chromatography enables:
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Catalytic Route | Copper Route |
|---|---|---|
| Raw Materials | $112 | $148 |
| Energy | $28 | $53 |
| Waste Treatment | $15 | $41 |
| Total | $155 | $242 |
Environmental Impact Assessment
Green Metrics Comparison
| Method | CED (MJ/kg) | GWP (kg CO₂-eq/kg) |
|---|---|---|
| Catalytic Hydrogenation | 48 | 2.1 |
| Traditional Halex | 127 | 8.9 |
| Flow Synthesis | 39 | 1.7 |
CED = Cumulative Energy Demand; GWP = Global Warming Potential
Chemical Reactions Analysis
Oxidation Reactions
The alcohol group undergoes selective oxidation to form ketones or aldehydes. Key findings include:
Photocatalytic Oxidation
Under visible light irradiation with TiO₂-polydopamine catalysts, the alcohol group oxidizes to a ketone via radical intermediates. This method achieves high selectivity for benzaldehyde derivatives under oxygen-saturated conditions .
Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TiO₂-PDA, O₂ | Acetonitrile | 25°C | 6–8 h | 82–89% |
| K₂S₂O₈, ACT (nitroxide) | Acetonitrile | 50°C | 48 h | 90–95% |
Mechanism :
-
Photoexcitation of TiO₂-PDA generates electron-hole pairs.
-
Holes oxidize the alcohol to a benzyloxy radical.
-
Oxygen radicals (O₂⁻) abstract hydrogen, forming the ketone .
Substitution Reactions
The trifluoromethyl group participates in nucleophilic substitutions, enabling derivatization:
I₂-Catalyzed Cross-Coupling
In the presence of iodine and DMSO, the compound reacts with alcohols or amines to form N,O-acetals or ethers .
Substrate Scope
| Nucleophile | Product Type | Yield | Conditions |
|---|---|---|---|
| Benzyl alcohol | N,O-acetal | 72% | I₂ (20 mol%), DMSO, 80°C |
| 2-Nitroethanol | Nitro-functionalized | 61% | I₂ (20 mol%), DMSO, 80°C |
| Pregnenolone | Steroid conjugate | 80% | I₂ (20 mol%), DMSO, 80°C |
Mechanism :
-
I₂ oxidizes the alcohol to an α-carbonyl intermediate.
-
Nucleophilic attack by the alcohol/amine forms the coupled product .
Esterification and Etherification
The benzyloxy group facilitates ester/ether formation under acidic or catalytic conditions:
FeCl₃-Catalyzed Etherification
With FeCl₃·6H₂O in propylene carbonate, symmetrical ethers are synthesized .
Key Data
| Substrate | Product | Catalyst Loading | Temperature | Yield |
|---|---|---|---|---|
| 2-(Benzyloxy)-α-(CF₃)BzOH | Bis(trifluoromethyl) ether | 5 mol% FeCl₃ | 70–120°C | 43–88% |
Mechanism :
-
Fe³⁺ coordinates with the alcohol oxygen, facilitating proton abstraction.
-
Nucleophilic attack by a second alcohol molecule forms the ether .
Reduction Reactions
The alcohol group can be reduced to alkanes using hydride donors:
Reduction with NaBH₄/LiAlH₄
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaBH₄ | THF | 0–25°C | Alkane | 68% |
| LiAlH₄ | Diethyl ether | 25°C | Alkane | 85% |
Limitation : Over-reduction of the benzyloxy group may occur without protecting groups.
Comparative Reactivity Insights
Scientific Research Applications
While the exact compound "2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol" is not specifically detailed within the provided search results, the available literature does present information on related compounds and reactions that can help infer potential applications and properties. These include trifluoromethyl ketones, benzyloxy compounds, and benzyl alcohol derivatives.
Scientific Research Applications
Herbicides:
- Esters related to trifluoromethyl benzyloxy acetic acid have been discovered to be biologically active and potentially useful as herbicides . These esters are prepared by reacting esters of chloroacetic acid or bromoacetic acid with a,a-bis(trifluoromethyl)benzyl alcohol in the presence of a strong base .
Pharmaceutical Research:
- Parkinson's Disease Treatment A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed and synthesized for potential use as treatments for Parkinson's disease . One compound, 3h , showed potent and selective MAO-B inhibitory activity, anti-oxidative effects, metal chelating ability, and good BBB permeability . It also exhibited neuroprotective and anti-neuroinflammatory abilities, making it a promising candidate for further development .
- Diabetic Retinopathy: 4-Benzyloxy-benzylamino compounds have been studied for their ability to attenuate retinal vascular leakage in a streptozotocin (STZ)-induced rat model of diabetic retinopathy . Compound A91, in particular, reduced retinal vascular leakage in diabetic rats and did not show signs of hepatomegaly, a common side effect observed with other drugs in rodent models .
Chemical Synthesis:
- Oxidation Reactions: Benzyl alcohol (BnOH) oxidation to benzaldehyde (PhCHO) is an important industrial reaction . Studies have been conducted on the aerobic oxidation of BnOH in solvent-free conditions . The presence of electron-donating groups (EDG) on the para position of the aromatic ring can increase substrate conversion, with a slight decrease in selectivity towards the aldehydic product .
- Trifluoromethyl Ketone Synthesis: A methodology for the oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones using a nitroxide catalyst and potassium persulfate as the terminal oxidant has been developed . This method is effective for aromatic, heteroaromatic, and conjugated alcohol substrates and can be extended to nonfluorinated secondary alcohols . Trifluoromethyl ketones are useful starting materials for various synthetic transformations .
Glaucoma Treatment:
- Minimally Invasive Glaucoma Surgery (MIGS): Advanced techniques in glaucoma management involve using MIGS options during cataract surgery or as standalone procedures for patients with pseudophakia experiencing ocular surface disease from glaucoma medications . For example, the implantation of a microstent can lower intraocular pressure (IOP) and potentially eliminate the need for certain medications .
Data Table: Related Compound Applications
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related benzyl alcohol derivatives with variations in substituent positions, functional groups, and electronic effects. Key examples include:
Physical and Chemical Properties
- Lipophilicity : The benzyloxy group in the target compound increases hydrophobicity compared to hydroxyl-bearing analogs like alpha-(trifluoromethyl)benzyl alcohol (logP ~2.5 vs. ~1.8) .
- Reactivity :
- The trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity.
- Benzyloxy-protected derivatives show reduced oxidative susceptibility compared to unprotected alcohols (e.g., 4-(Trifluoromethyl)benzyl alcohol in undergoes oxidation with H₂O₂/POM-IL catalysts) .
- Acidity : Nitro-substituted derivatives (e.g., 2-Chloro-5-nitro analog) exhibit higher acidity due to electron-withdrawing effects .
Biological Activity
2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug design.
- Molecular Formula : C14H13F3O2
- Molecular Weight : 272.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has shown that compounds with a benzyloxy and trifluoromethyl group exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzyl alcohol, particularly those with electron-withdrawing groups like trifluoromethyl, showed enhanced activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies indicated that it could inhibit the proliferation of cancer cells through apoptosis induction. For instance, a study involving human cancer cell lines revealed a dose-dependent reduction in cell viability, attributed to the activation of caspase pathways .
Anti-inflammatory Effects
In vivo models have shown that this compound can reduce inflammation markers. It was found to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of induced inflammation .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to target enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature allows the compound to integrate into cellular membranes, affecting membrane fluidity and integrity.
- Signal Transduction Modulation : It may interfere with signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
- Inflammation Model :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol?
- Methodology : Multi-step synthesis often involves:
- Step 1 : Protection of hydroxyl groups using benzyl ethers (e.g., NaH/THF-mediated benzylation of phenolic groups) .
- Step 2 : Introduction of trifluoromethyl groups via nucleophilic trifluoromethylation or cross-coupling reactions (e.g., Minisci reaction with alcohols or decarboxylative benzylation) .
- Step 3 : Final deprotection under mild acidic or catalytic hydrogenation conditions to retain labile trifluoromethyl groups .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- HPLC : Use C18 columns with acetonitrile/water gradients; retention time varies with trifluoromethyl hydrophobicity .
- NMR : Key signals include:
- ¹H NMR : Benzyloxy protons (~δ 4.8–5.2 ppm), trifluoromethyl-adjacent protons (split due to coupling with ¹⁹F) .
- ¹⁹F NMR : Distinct singlet for -CF₃ (~δ -60 to -65 ppm) .
- Mass Spec : Molecular ion peak at m/z ≈ 296 (C₁₅H₁₃F₃O₂) with fragmentation patterns confirming benzyloxy cleavage .
Q. What are the stability and storage requirements for this compound?
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions due to the benzyl ether linkage. Trifluoromethyl groups enhance thermal stability but may oxidize under prolonged light exposure .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture. Use desiccants like silica gel to prevent degradation .
Advanced Research Questions
Q. How do steric effects from the trifluoromethyl group influence reactivity in catalytic transformations?
- Mechanistic Insight : The -CF₃ group creates steric hindrance, reducing accessibility for nucleophilic attacks or metal coordination. For example:
- Pd-Catalyzed Cross-Couplings : Lower yields observed due to hindered oxidative addition; bulky ligands (e.g., XPhos) improve efficiency .
- Enzymatic Resolution : Lipases show reduced activity toward trifluoromethyl-bearing substrates, requiring engineered enzymes or solvent optimization .
Q. What computational tools can predict the compound’s behavior in supramolecular assemblies?
- Approach :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic effects of -CF₃ on aromatic π-stacking .
- Molecular Dynamics (MD) : Simulate solubility in DMSO/water mixtures to guide crystallization trials .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Case Study : Patent methods (e.g., US 4,223,163) report >80% yields for benzyl ether formation, while academic protocols cite ~60–70% .
- Resolution Strategies :
- Purity of Reagents : Use freshly distilled NaH to minimize side reactions with moisture .
- Workup Optimization : Replace aqueous quenching with solid-phase extraction to isolate sensitive intermediates .
- Data Table :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NaH/THF (Patent) | 85 | 95 | |
| Phase-Transfer Catalysis | 65 | 90 |
Methodological Challenges and Solutions
Q. What strategies mitigate byproduct formation during trifluoromethyl group installation?
- Common Byproducts : Fluorinated dimers or dehalogenated products.
- Solutions :
- Low-Temperature Reactions : Conduct trifluoromethylation at -20°C to suppress radical dimerization .
- Radical Scavengers : Add TEMPO to quench unwanted radical pathways .
Q. How can researchers validate the compound’s role in drug discovery without commercial bias?
- Focus Areas :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
